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molecular formula C12H13NO2 B1295984 Tert-butyl 4-cyanobenzoate CAS No. 55696-50-9

Tert-butyl 4-cyanobenzoate

Cat. No. B1295984
M. Wt: 203.24 g/mol
InChI Key: PBGZJUKYAHDTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06020334

Procedure details

In 612 ml of methylene chloride were suspended 45.0 g of 4-cyanobenzoic acid and 3.1 ml of conc. sulfuric acid. To the suspension was added, while stirring at 0° C., 310 ml of isobutene. The mixture was stirred for 13 days. The reaction mixture was neutralized with a saturated aqueous solution of sodium hydrogencarbonate, which was subjected to extraction with ethyl acetate. The organic layer was concentrated under reduced pressure. Resulting precipitate was collected by filtration and washed with hexane. The filtrate and the washing were combined, which was concentrated under reduced pressure. The concentrate was purified by means of a silica gel chromatography (hexane/ethyl acetate=10/1), followed by crystallization from methylene chloride/petroleum ether to afford 43.1 g of the titled compound as a white crystalline product.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
310 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
612 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)#[N:2].S(=O)(=O)(O)O.[CH2:17]=[C:18]([CH3:20])[CH3:19].C(=O)([O-])O.[Na+]>C(Cl)Cl>[C:18]([O:8][C:7](=[O:9])[C:6]1[CH:10]=[CH:11][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1)([CH3:20])([CH3:19])[CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
310 mL
Type
reactant
Smiles
C=C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
612 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the suspension was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 13 days
Duration
13 d
EXTRACTION
Type
EXTRACTION
Details
was subjected to extraction with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Resulting precipitate
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with hexane
CONCENTRATION
Type
CONCENTRATION
Details
which was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by means of a silica gel chromatography (hexane/ethyl acetate=10/1)
CUSTOM
Type
CUSTOM
Details
followed by crystallization from methylene chloride/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 43.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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